molecular formula C6H5F3N2O B12956961 (6-(Trifluoromethyl)pyrazin-2-YL)methanol CAS No. 1060812-78-3

(6-(Trifluoromethyl)pyrazin-2-YL)methanol

Katalognummer: B12956961
CAS-Nummer: 1060812-78-3
Molekulargewicht: 178.11 g/mol
InChI-Schlüssel: GRRJLLXPINEHRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-(Trifluoromethyl)pyrazin-2-YL)methanol is a chemical compound with the molecular formula C6H5F3N2O and a molecular weight of 178.112 g/mol It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which is further connected to a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyrazine with trifluoromethyl lithium, followed by hydrolysis to yield the desired product . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (6-(Trifluoromethyl)pyrazin-2-YL)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(6-(Trifluoromethyl)pyrazin-2-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted pyrazine derivatives, pyrazine carboxylic acids, and various substituted pyrazine compounds. These products can have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

(6-(Trifluoromethyl)pyrazin-2-YL)methanol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (6-(Trifluoromethyl)pyrazin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design . The pyrazine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (6-(Trifluoromethyl)pyridin-2-yl)methanol: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    (6-(Trifluoromethyl)quinolin-2-yl)methanol: Contains a quinoline ring, offering different electronic and steric properties.

    (6-(Trifluoromethyl)benzothiazol-2-yl)methanol: Features a benzothiazole ring, providing unique reactivity and applications.

Uniqueness

(6-(Trifluoromethyl)pyrazin-2-YL)methanol is unique due to the combination of the trifluoromethyl group and the pyrazine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrazine ring offers versatile reactivity and potential for diverse applications.

Eigenschaften

CAS-Nummer

1060812-78-3

Molekularformel

C6H5F3N2O

Molekulargewicht

178.11 g/mol

IUPAC-Name

[6-(trifluoromethyl)pyrazin-2-yl]methanol

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5-2-10-1-4(3-12)11-5/h1-2,12H,3H2

InChI-Schlüssel

GRRJLLXPINEHRI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(C=N1)C(F)(F)F)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.